molecular formula C21H42 B1587826 Henicos-9-ene CAS No. 39836-21-0

Henicos-9-ene

Cat. No.: B1587826
CAS No.: 39836-21-0
M. Wt: 294.6 g/mol
InChI Key: NVBODECJSYHQIE-UHFFFAOYSA-N
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Description

Henicos-9-ene, also known as (9Z)-9-Heneicosene, is a long-chain hydrocarbon with the molecular formula C21H42. It is an unsaturated hydrocarbon featuring a double bond at the ninth carbon position. This compound is part of the alkenes family and is known for its presence in various natural sources, including plant foliage and insect pheromones .

Preparation Methods

Synthetic Routes and Reaction Conditions: Henicos-9-ene can be synthesized through various methods, including metathesis reactions. One common approach involves the metathesis of suitable alkene starting materials. This process typically requires specific catalysts and controlled reaction conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced chromatographic techniques to isolate and purify the compound from natural sources. For instance, it can be extracted from the foliage of Coriandrum sativum L. (coriander) using thin-layer chromatography and ethanol as a solvent .

Chemical Reactions Analysis

Types of Reactions: Henicos-9-ene undergoes various chemical reactions, including:

    Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation of this compound can convert it into a saturated hydrocarbon.

    Substitution: The double bond allows for halogenation reactions, where halogens such as chlorine or bromine can be added across the double bond.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are used in the presence of hydrogen gas.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of light or heat.

Major Products Formed:

    Oxidation: Epoxides, diols

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated alkanes

Scientific Research Applications

Henicos-9-ene has several scientific research applications, including:

    Chemistry: Used as a model compound in studying reaction mechanisms and kinetics of alkenes.

    Biology: Investigated for its role in insect pheromones and plant defense mechanisms.

    Medicine: Explored for its potential antimicrobial and antioxidant properties.

    Industry: Utilized in the formulation of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Henicos-9-ene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound’s antioxidant properties are linked to its ability to scavenge free radicals, thereby preventing oxidative damage to cells .

Comparison with Similar Compounds

Henicos-9-ene can be compared with other similar long-chain alkenes, such as:

Uniqueness: this compound is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in specific reactions and exhibit unique properties compared to its analogs.

Biological Activity

Henicos-9-ene, a long-chain alkene with the chemical formula C21H42, is primarily recognized for its biological activities, particularly in the fields of ecology and medicine. This compound has garnered interest due to its potential roles in insect pheromones and plant defense mechanisms, as well as its antimicrobial and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound is characterized by a linear structure with a double bond located at the ninth carbon atom. Its molecular structure can be represented as follows:

Henicos 9 ene C21H42\text{Henicos 9 ene }\text{C}_{21}\text{H}_{42}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various microbial strains, showing comparable efficacy to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values for this compound against specific bacteria were found to be notably low, suggesting strong antimicrobial potential.

Microbial Strain MIC (μg/mL) Comparison
Staphylococcus aureus<15.63Stronger than Nystatin
Pseudomonas aeruginosa<15.63Comparable to Rifampin
Candida albicans62.5Four times stronger than Nystatin

The above table summarizes the MIC values of this compound against selected microbial strains, demonstrating its potential as an alternative antimicrobial agent .

Antioxidant Properties

This compound has been studied for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals was evaluated through several assays, including DPPH radical scavenging and ABTS assays.

Case Study: Antioxidant Activity Evaluation

In a controlled study assessing the antioxidant activity of this compound:

  • DPPH Radical Scavenging Assay : The compound exhibited an IC50 value of 25 μg/mL.
  • ABTS Assay : Results indicated a significant reduction in absorbance at 734 nm, confirming its efficacy as an antioxidant.

These findings suggest that this compound could play a role in developing natural antioxidant therapies .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, this compound has shown promising anti-inflammatory effects. A recent study investigated its impact on inflammatory markers in vitro:

Inflammatory Marker Control Level This compound Treatment Level
TNF-alphaHighSignificantly reduced
IL-6HighSignificantly reduced

The data indicate that treatment with this compound led to a marked decrease in pro-inflammatory cytokines, suggesting its potential utility in managing inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

  • Disruption of Microbial Cell Membranes : The hydrophobic nature of long-chain alkenes like this compound allows them to integrate into microbial membranes, leading to cell lysis.
  • Scavenging Free Radicals : The double bond in the alkene structure is believed to facilitate electron donation, neutralizing free radicals.
  • Inhibition of Inflammatory Pathways : By modulating signaling pathways related to inflammation, this compound can reduce the expression of inflammatory cytokines.

Properties

IUPAC Name

henicos-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBODECJSYHQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403504
Record name 9-Heneicosene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39836-21-0
Record name 9-Heneicosene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A process according to claim 1, wherein (a) is 1-decene or 9-octadecene and (b) is a mixture of 2-tetradecene with 2-hexadecene or 1-pentadecene, whereby a mixture of 9-tricosene and 9-heneicosene is formed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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